2-(4-ethylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
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Description
This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other bioactive compounds . Piperazine derivatives are known for their wide range of biological activities .
Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability would typically be determined experimentally. Some related compounds have been reported to be solid at room temperature .Mechanism of Action
Mode of Action
The compound contains a piperazine moiety, which is known to interact with various receptors in the central nervous system .
Biochemical Pathways
Piperazine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
These properties greatly impact the bioavailability of a compound, determining how much of the compound reaches its targets, how it is distributed in the body, how it is metabolized, and how it is excreted .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can greatly affect the action of a compound .
Safety and Hazards
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7O2/c1-2-22-6-8-23(9-7-22)16-20-14(18)13(24(25)26)15(21-16)19-12-5-3-4-11(17)10-12/h3-5,10H,2,6-9H2,1H3,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIRVMFTQZXMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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